2-ethoxy-N-(3-methoxyphenyl)acetamide
Description
2-Ethoxy-N-(3-methoxyphenyl)acetamide is an acetamide derivative featuring an ethoxy group (-OCH₂CH₃) attached to the acetamide backbone and a methoxy-substituted phenyl ring at the N-position. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol. The compound’s structure combines electron-donating groups (ethoxy and methoxy), which influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-ethoxy-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-15-8-11(13)12-9-5-4-6-10(7-9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRXXUMXRCKJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-methoxyphenyl)acetamide typically involves the reaction of 3-methoxyaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 3-methoxyaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired acetamide product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new acetamide derivatives with different substituents.
Scientific Research Applications
2-ethoxy-N-(3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural analogs and their substituent-driven differences:
| Compound Name | Substituents/Modifications | Biological Activity | Key Differences vs. Target Compound |
|---|---|---|---|
| N-(4-Ethoxy-2-nitrophenyl)acetamide | Ethoxy + nitro groups on phenyl ring | Antimicrobial | Nitro group enhances electron-withdrawing effects, increasing reactivity but reducing solubility. |
| 2-(4-Chlorophenoxy)-N-(3-nitrophenyl)acetamide | Chlorophenoxy + nitro groups | Anticancer | Chlorine substituent increases hydrophobicity and metabolic stability. |
| 2-Bromo-N-(3-methoxyphenyl)butanamide | Bromine + butanamide backbone | Enzyme inhibition | Bromine enhances electrophilicity; longer chain may alter target binding. |
| N-(2-Ethoxyphenyl)-2-(3-methylphenyl)acetamide | Ethoxyphenyl + methylphenyl | Unspecified | Methyl group increases steric hindrance, potentially reducing receptor affinity. |
| N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide | Amino + chloro + methoxyethoxy | Enhanced activity | Amino group improves solubility; chlorine enhances bioactivity. |
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy and ethoxy groups in the target compound improve solubility and π-π stacking interactions compared to nitro or chloro substituents, which are more electron-withdrawing and hydrophobic .
- Steric Effects : Compounds with bulkier substituents (e.g., methylphenyl) exhibit reduced receptor binding efficiency compared to the target compound’s methoxyphenyl group .
Key Observations:
- Anticancer Potential: The target compound’s methoxyphenyl group may synergize with its acetamide backbone to inhibit kinases or induce apoptosis, akin to pyridazine and thienopyrimidinone derivatives .
- Solubility vs. Activity : Methoxy groups enhance aqueous solubility compared to chlorinated analogs, though chlorinated compounds often exhibit higher metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
